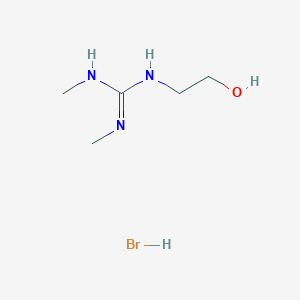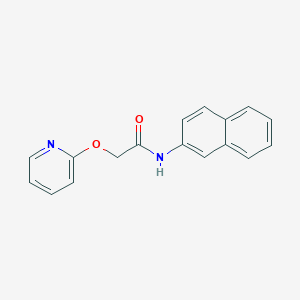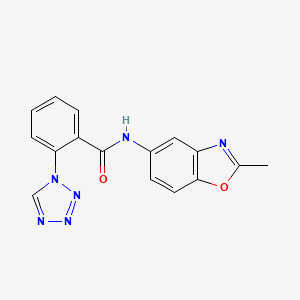
N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide, also known as OTS964, is a small molecule inhibitor of the serine/threonine kinase known as TOPK (T-lymphokine-activated killer cell-originated protein kinase). This compound has shown significant potential as a therapeutic agent in the treatment of various types of cancer.
Mechanism of Action
N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide exerts its anti-cancer effects by inhibiting the activity of the TOPK kinase. This kinase is known to play a key role in the regulation of cell proliferation, migration, and invasion, as well as in the development of resistance to chemotherapy. By inhibiting TOPK, N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide is able to block these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the phosphorylation of AKT and ERK, two key signaling proteins involved in cell growth and survival. N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide has several advantages as a tool for research in the field of cancer biology. For example, this compound is highly specific for TOPK and does not inhibit other kinases, making it a valuable tool for studying the role of TOPK in cancer progression. However, there are also some limitations to the use of N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide in lab experiments. For example, this compound is relatively unstable and has a short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide. One area of interest is the development of more stable analogs of this compound that can be used in a wider range of experiments. Another area of interest is the identification of biomarkers that can be used to predict which cancer patients are most likely to benefit from treatment with N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide. Finally, there is also interest in exploring the potential of N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy.
Synthesis Methods
The synthesis of N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide involves a multi-step process that begins with the reaction of 5-nitroisophthalic acid with thionyl chloride to produce 5-nitroisophthaloyl chloride. This intermediate is then reacted with 3-aminocyclohex-2-enone in the presence of a base to produce the key intermediate, 3-oxo-1,2-dihydroisoindole-5-carbonyl chloride. The final step involves the reaction of this intermediate with 4-(trifluoromethylsulfonyl)aniline to produce N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide.
Scientific Research Applications
N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In particular, N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide has been shown to be effective against various types of solid tumors, including lung, breast, and colon cancer.
properties
IUPAC Name |
N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4S/c17-16(18,19)26(24,25)12-5-2-9(3-6-12)14(22)21-11-4-1-10-8-20-15(23)13(10)7-11/h1-7H,8H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQBBYPBBLPYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7545436.png)
![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B7545444.png)
![4-[4-(4-Methoxyphenyl)-2-morpholin-4-yl-6-(trichloromethyl)-1,3,5-triaza-2lambda5-phosphacyclohexa-2,4,6-trien-2-yl]morpholine](/img/structure/B7545451.png)

![3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7545469.png)

![N-[(5-phenyl-1H-imidazol-2-yl)methyl]-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7545489.png)

![Ethyl 1-[1-(2,4-dichlorophenyl)ethyl-methylsulfamoyl]pyrrolidine-2-carboxylate](/img/structure/B7545512.png)
![N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide](/img/structure/B7545518.png)
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B7545522.png)